molecular formula C8H10FeO4 B8484392 Iron(2+) methacrylate CAS No. 94275-76-0

Iron(2+) methacrylate

Cat. No. B8484392
M. Wt: 226.01 g/mol
InChI Key: ZWZHJDRBENYHMK-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697899B2

Procedure details

For example, a method has been proposed, in which methacrylic acid, an alkaline metal and an iron salt such as iron nitrate are mixed in a solvent such as water, and iron methacrylate is produced by salt exchange (Patent Literature 1). Since this method has a difficulty in securely completing salt exchange, iron methacrylate is difficult to obtain in a high yield of 90% or higher. The method has further problems such as a reduction in purity due to contamination of iron methacrylate with impurities derived from nitric acid, and a rise in the cost because of necessity of filtration and drying processes. In the case where a hydroxyalkyl methacrylate is produced by using the prepared iron methacrylate as a catalyst, there are concern about problems, such as by-production of impurities, coloration and the like derived from nitric acid contained in the catalyst raw material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[Fe:7].[N+]([O-])([O-])=O.[Fe+2].[N+]([O-])([O-])=O>O>[C:1]([O-:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[Fe+2:7].[C:1]([O-:6])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Fe]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Fe+2].[N+](=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)[O-].[Fe+2].C(C(=C)C)(=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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